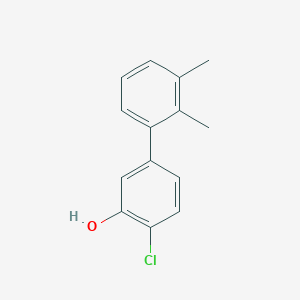
3-Chloro-5-(4-formylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-formylphenyl)phenol, 95% (3C5F) is an organic compound with a molecular formula of C9H7ClO2 and a molecular weight of 184.599 g/mol. It is a white solid at room temperature and has a melting point of 118–122 °C. 3C5F is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Scientific Research Applications
3-Chloro-5-(4-formylphenyl)phenol, 95% has many scientific research applications. It is commonly used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% is used in the synthesis of polymers, catalysts, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also thought to inhibit the activity of certain proteins involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as the activity of certain proteins involved in the metabolism of carbohydrates and lipids. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-formylphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also non-toxic and has a low cost. However, it is sensitive to light and air, and should be stored in a dark, airtight container.
Future Directions
The future directions for 3-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 3-Chloro-5-(4-formylphenyl)phenol, 95% as a drug delivery system and its ability to target specific cells or tissues. Finally, research into the synthesis of more complex derivatives of 3-Chloro-5-(4-formylphenyl)phenol, 95% is necessary to expand its applications in scientific research.
Synthesis Methods
3-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-formylphenol with thionyl chloride to form 4-chloro-5-formylphenol. The second step involves the reaction of 4-chloro-5-formylphenol with sodium hydroxide to form 3-Chloro-5-(4-formylphenyl)phenol, 95%. Both of these reactions can be carried out in an inert atmosphere, such as nitrogen or argon, and require heating to a temperature of approximately 150°C.
properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQJIWHOHAQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685858 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261891-81-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














